molecular formula C6H4Cl2N2O B106376 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 848398-41-4

2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Cat. No. B106376
M. Wt: 191.01 g/mol
InChI Key: WRAAHQVXMZLMQR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a chemical scaffold that has not been extensively explored but shows potential for generating highly functionalized pyrimidine derivatives. This compound serves as a key intermediate in the synthesis of various substituted or fused pyrimidine derivatives, which are of interest due to their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine derivatives involves a divergent approach where the key intermediate is reacted with different amine nucleophiles under controlled conditions. A microwave-assisted one-pot, two- or three-step protocol has been reported to rapidly generate tetrasubstituted or fused pyrimidines from this scaffold . Additionally, novel 1,2-dihydrofuro[3,4-d]pyrimidines have been synthesized starting from dimethyl furan-3,4-dicarboxylate, involving a series of organic reactions and intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of related pyrimidine derivatives has been studied using X-ray crystallography, revealing the presence of unclassical hydrogen bonds such as C—H⋅⋅⋅O and C—H⋅⋅⋅N in the crystal structures. These findings suggest that the derivatives of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine can form complex hydrogen bonding networks, which could be significant for their biological activity and interactions .

Chemical Reactions Analysis

The reactivity of the 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine scaffold allows for the generation of a variety of pyrimidine derivatives through reactions with different nucleophiles. For instance, the synthesis of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines has been achieved through regioselective cross-coupling reactions, demonstrating the versatility of pyrimidine scaffolds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, including those related to 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine, have been studied using semiempirical quantum-chemical methods. The equilibrium geometry of these molecules is generally planar, and they exhibit a degree of conformational flexibility, which could influence their reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,4-Dichloro-5-methoxy-pyrimidine, a related compound of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, demonstrates potential in synthesis processes using materials like methyl methoxyacetate and carbamide, achieving a high purity level (Liu Guo-ji, 2009).
  • The chemical reactivity and versatility of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one, a scaffold related to 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, are significant for producing highly functionalized pyrimidines using divergent approaches and microwave-assisted protocols (Paolo Vincetti et al., 2019).

Reactivity and Synthesis Techniques

  • A variety of 2,4-diamino-pyrimidine systems can be prepared from related 2,4-dichloro-pyrimidines, demonstrating the potential of these compounds in synthesizing diverse chemical structures (D. Richter et al., 2013).
  • Studies on 5,7-dihydrofuro[3,4-b]pyridines, closely related to the target compound, reveal insights into the effects of steric interactions on reaction rates, essential for understanding the chemical behavior of these compounds (A. E. Frissen et al., 1989).

Molecular and Structural Analysis

  • Investigations into the molecular and electronic structures of pyrimidine derivatives similar to 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, using techniques like density functional theory, provide essential data on their conformational flexibility and stability (B. Sreenivas et al., 2022).

Potential Applications in Material Science

  • Research into pyrimido[5,4-d]pyrimidine derivatives, which share structural similarities with 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, reveals insights into their properties, reactivity, and potential applications in material science (N. E. Britikova et al., 1977).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine” could involve its use in the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . It could also be used in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAAHQVXMZLMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630831
Record name 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

CAS RN

848398-41-4
Record name 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Kang, H Zhang, Z Wang, T Zhao… - Journal of medicinal …, 2019 - ACS Publications
To address drug resistance to HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of novel diarylpyrimidine (DAPY) derivatives targeting “tolerant region I” and “…
Number of citations: 72 pubs.acs.org
D Kang, Y Sun, D Feng, S Gao, Z Wang… - Journal of Medicinal …, 2022 - ACS Publications
Here, we report the design, synthesis, structure–activity relationship studies, antiviral activity, enzyme inhibition, and druggability evaluation of dihydrofuro[3,4-d]pyrimidine derivatives …
Number of citations: 8 pubs.acs.org
X Li, Y Huang, J Cheng, L Zhang, F Mao, J Zhu… - Bioorganic & Medicinal …, 2018 - Elsevier
Due to the complex biological pathways involved in rheumatoid arthritis, discovery of multi-targeting small molecules provides an effective strategy to achieve better efficacy and lower …
Number of citations: 11 www.sciencedirect.com
Y Sun, Z Zhou, D Feng, L Jing, F Zhao… - Journal of Medicinal …, 2022 - ACS Publications
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent an indispensable part of anti-HIV-1 therapy. To discover novel HIV-1 NNRTIs with increased drug resistance profiles …
Number of citations: 2 pubs.acs.org
S Wagner-Griffin, M Abe, RI Benhamou… - Journal of medicinal …, 2021 - ACS Publications
Myotonic dystrophy type 2 (DM2) is one of >40 microsatellite disorders caused by RNA repeat expansions. The DM2 repeat expansion, r(CCUG) exp (where “exp” denotes expanded …
Number of citations: 13 pubs.acs.org

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